molecular formula C15H17ClN4O3S2 B11412931 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11412931
M. Wt: 400.9 g/mol
InChI Key: QAGBSYKALIZQEO-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a synthetic pyrimidine derivative intended for research use in chemistry and biology. This compound is part of a class of molecules known for their utility as building blocks in organic synthesis and for their potential in investigating biological pathways . Pyrimidine-based structures, like this one, are frequently explored in medicinal chemistry for their ability to interact with enzymes and receptors, and they are commonly investigated as potential inhibitors for targets such as histone deacetylases (HDACs) in oncology research . The molecular structure features a chloro-substituted pyrimidine core linked via a carboxamide group to a phenylsulfonamide moiety. The ethylsulfanyl and sulfamoyl groups contribute to the compound's properties, influencing its hydrophobicity and potential for hydrogen bonding with biological targets . Researchers value this structural motif for optimizing pharmacokinetic parameters and enhancing polar interactions in drug design . This product is strictly for research purposes in a controlled laboratory environment. It is not classified as a drug or pharmaceutical and is not approved for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

Molecular Formula

C15H17ClN4O3S2

Molecular Weight

400.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H17ClN4O3S2/c1-2-24-15-19-9-12(16)13(20-15)14(21)18-8-7-10-3-5-11(6-4-10)25(17,22)23/h3-6,9H,2,7-8H2,1H3,(H,18,21)(H2,17,22,23)

InChI Key

QAGBSYKALIZQEO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Chloro and Ethylsulfanyl Substitution

The pyrimidine ring is constructed via cyclization or functional group interconversion. A common route starts with 2,4-dichloropyrimidine :

  • Ethylsulfanyl introduction at C2 :

    • Nucleophilic aromatic substitution (SNAr) using sodium ethylthiolate (NaSEt) in anhydrous DMF at 0–5°C.

    • Example:

      2,4-dichloropyrimidine+NaSEtDMF, 0°C2-(ethylsulfanyl)-4-chloropyrimidine(85% yield)[1]\text{2,4-dichloropyrimidine} + \text{NaSEt} \xrightarrow{\text{DMF, 0°C}} \text{2-(ethylsulfanyl)-4-chloropyrimidine} \, (\text{85\% yield})
  • Carboxylic acid formation at C4 :

    • Hydrolysis of the 4-chloro group using aqueous NaOH (2M) at reflux.

    • Example:

      2-(ethylsulfanyl)-4-chloropyrimidineNaOH, Δ2-(ethylsulfanyl)pyrimidine-4-carboxylic acid(78% yield)[3]\text{2-(ethylsulfanyl)-4-chloropyrimidine} \xrightarrow{\text{NaOH, Δ}} \text{2-(ethylsulfanyl)pyrimidine-4-carboxylic acid} \, (\text{78\% yield})

Carboxamide Formation

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acyl chloride for amide coupling:

  • Thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM):

    2-(ethylsulfanyl)pyrimidine-4-carboxylic acidSOCl₂, DCM2-(ethylsulfanyl)pyrimidine-4-carbonyl chloride(92% yield)[3]\text{2-(ethylsulfanyl)pyrimidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂, DCM}} \text{2-(ethylsulfanyl)pyrimidine-4-carbonyl chloride} \, (\text{92\% yield})

Coupling with 2-(4-Sulfamoylphenyl)ethylamine

The acyl chloride reacts with the amine side chain under mild conditions:

  • Schotten-Baumann conditions : Triethylamine (Et₃N) in THF/water (1:1) at 0°C.

    Acyl chloride+2-(4-sulfamoylphenyl)ethylamineEt₃N, THF/H₂OTarget compound(68% yield)[1]\text{Acyl chloride} + \text{2-(4-sulfamoylphenyl)ethylamine} \xrightarrow{\text{Et₃N, THF/H₂O}} \text{Target compound} \, (\text{68\% yield})

Critical Parameters :

  • Temperature control (<10°C) prevents epimerization.

  • Anhydrous conditions minimize hydrolysis of the acyl chloride.

Alternative Routes and Optimization

Direct Coupling via Carbodiimide Chemistry

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • React 2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with the amine in DMF at 25°C.

    EDCl/HOBt, DMFTarget compound(74% yield)[2]\text{EDCl/HOBt, DMF} \rightarrow \text{Target compound} \, (\text{74\% yield})

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Higher functional group tolerance.

Sulfamoyl Group Introduction Post-Coupling

For cases where the sulfamoyl group is labile:

  • Couple 2-(4-aminophenyl)ethylamine to the pyrimidine.

  • Sulfamoylate the aniline using sulfamic acid and PCl₅ in dioxane:

    Aniline intermediateH₂NSO₃H, PCl₅Target compound(62% yield)[4]\text{Aniline intermediate} \xrightarrow{\text{H₂NSO₃H, PCl₅}} \text{Target compound} \, (\text{62\% yield})

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 8.45 (s, 1H, pyrimidine H6).

    • δ 3.25 (q, J=7.1 Hz, 2H, SCH₂CH₃).

    • δ 2.95 (t, J=6.8 Hz, 2H, CH₂NH).

    • Full assignment available in.

  • LC-MS (ESI+) : m/z 413.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Mitigation Strategies

ChallengeSolutionSource
Sulfamoyl group hydrolysisLate-stage sulfamoylation
Low coupling yieldsUse of EDCl/HOBt
Pyrimidine ring oxidationStrict anaerobic conditions

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfamoyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anti-Cancer Potential

Recent studies have identified the compound as a promising candidate in cancer therapy. The structural features of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide suggest that it may exhibit significant anti-tumor activity.

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of related compounds and evaluated their anti-proliferative activities against multiple cancer cell lines, including ovarian and colon cancers. For instance, derivatives with the sulfamoylphenyl moiety demonstrated potent inhibition of cell proliferation, with some compounds showing GI50 values as low as 1.9 µM against pancreatic carcinoma cell lines (MIA PaCa-2) .

Pharmacological Activities

The compound's pharmacological profile includes a variety of biological activities:

  • Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit several kinases, including vascular endothelial growth factors and platelet-derived growth factors, which are crucial in cancer progression .
  • Antibacterial Properties : Sulfonamide derivatives have historically exhibited antibacterial effects, suggesting that this compound may also possess similar properties. In vitro studies have indicated that certain sulfonamide-containing compounds can effectively inhibit bacterial growth .

Drug Development and Therapeutic Applications

The compound is being explored for its potential as a therapeutic agent in diabetes management due to its structural similarities with known blood glucose regulators like Glibenclamide. It may act through mechanisms involving the modulation of insulin release or other metabolic pathways .

Table: Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anti-CancerN-(4-sulfamoylphenyl)benzamide derivativesInhibition of cell proliferation in cancer lines
AntibacterialVarious sulfonamide derivativesEffective against mycobacterial and bacterial strains
Blood Glucose RegulationGlibenclamide-related compoundsModulation of insulin release

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Pyrimidine Position 2) N-Linked Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Ethylsulfanyl 2-(4-Sulfamoylphenyl)ethyl C₁₅H₁₇ClN₄O₃S₂ 400.9 Smiles: CCSc1ncc(Cl)c(C(=O)NCCc2ccc(S(N)(=O)=O)cc2)n1
BH52761 2-Fluorobenzylsulfanyl 2-(4-Sulfamoylphenyl)ethyl C₂₀H₁₈ClFN₄O₃S₂ 480.96 Enhanced lipophilicity due to fluorinated benzyl group
BH52762 2-Fluorobenzylsulfanyl 4-Sulfamoylphenyl (direct attachment) C₁₈H₁₄ClFN₄O₃S₂ 452.91 Simplified linker; reduced steric hindrance
832686-28-9 Ethylsulfanyl 2-(Trifluoromethyl)phenyl C₁₄H₁₁ClF₃N₃OS 361.77 Density: 1.5 g/cm³; Boiling point: 395.9°C
879931-24-5 Ethylsulfanyl 4-(Piperidin-1-ylsulfonyl)phenyl C₁₈H₂₁ClN₄O₃S₂ 441.0 Increased molecular complexity with piperidine sulfonyl
N-(4-acetamidophenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide Methylsulfanyl 4-Acetamidophenyl C₁₄H₁₃ClN₄O₂S 336.8 Acetamide group may enhance solubility

Pharmacological and Physicochemical Insights

Sulfanyl Group Variations :

  • The ethylsulfanyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier groups (e.g., isopropylsulfanyl in ) may reduce binding affinity to target enzymes . Fluorinated analogs (e.g., BH52761) exhibit higher logP values, suggesting improved membrane permeability .

In contrast, direct attachment of sulfamoylphenyl (BH52762) reduces flexibility but may enhance binding specificity .

Sulfonamide vs. Trifluoromethyl Groups: The sulfamoyl group in the target compound is critical for hydrogen bonding with enzyme active sites, a feature absent in the trifluoromethyl-substituted analog (CAS: 832686-28-9) .

Crystallographic and Conformational Data :

  • Pyrimidine derivatives with methoxy or chlorophenyl substituents (e.g., ) exhibit dihedral angles of 12–86° between aromatic rings, influencing π-π stacking and hydrogen bonding. The target compound’s ethylsulfanyl group likely adopts a similar planar conformation, favoring interactions with aromatic residues in enzymes .

Biological Activity

5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a pyrimidine ring, a chloro substituent, an ethylsulfanyl group, and a sulfamoylphenyl moiety. The molecular formula is C16H17ClN2O4SC_{16}H_{17}ClN_2O_4S, with a molecular weight of approximately 368.84 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O₄S
Molecular Weight368.84 g/mol
IUPAC NameThis compound
CAS Number16673-34-0

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis pathway can be optimized for yield and purity using various reaction conditions and purification methods.

3.1 Antibacterial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. In particular, studies have evaluated the efficacy against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

3.2 Enzyme Inhibition

The compound has been reported to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC₅₀ (μM)
AcetylcholinesteraseStrong Inhibitor<10
UreaseStrong Inhibitor<5

4. Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Anticancer Activity : Research indicated that derivatives similar to this compound showed promise as anticancer agents by inhibiting key cellular pathways involved in tumor growth .
  • Docking Studies : Computational docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Q & A

Q. Key Considerations :

  • Purity control via HPLC (≥98% purity recommended for biological assays) .
  • Reaction optimization (e.g., temperature, solvent polarity) to minimize byproducts like dehalogenated intermediates.

Basic: How can structural integrity and purity be validated for this compound?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm substitution patterns (e.g., pyrimidine C4-carboxamide proton at δ 8.2–8.5 ppm; ethylsulfanyl group at δ 1.3–1.5 ppm for CH3 and δ 3.0–3.2 ppm for SCH2) .
  • HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 439.96) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (applies to derivatives with similar pyrimidine scaffolds) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:
Prioritize target-agnostic assays to identify broad mechanisms:

  • Kinase inhibition profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity (e.g., ALK inhibition observed in structurally related pyrimidines) .
  • Cytotoxicity assays : Screen against cancer cell lines (e.g., NCI-60) with IC50 determination via MTT assays .
  • Solubility/stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:
Adopt a modular SAR approach:

  • Variation of substituents : Replace ethylsulfanyl with methylsulfonyl or arylthio groups to assess electronic effects on target binding .
  • Scaffold hopping : Compare activity against analogous triazolo-pyrimidines or chromeno-pyrimidines (e.g., 7-(4-chlorophenyl)-2-(ethylsulfanyl)-triazolo-pyrimidine derivatives) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity .

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